2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a fluorine atom at the 5-position of the phenyl ring and a tetrahydropyranylmethoxy (oxan-2-ylmethoxy) group at the 2-position. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a common structural motif in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in organic synthesis .
Properties
IUPAC Name |
2-[5-fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BFO4/c1-17(2)18(3,4)24-19(23-17)15-11-13(20)8-9-16(15)22-12-14-7-5-6-10-21-14/h8-9,11,14H,5-7,10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZXQJADCQGFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 5-fluoro-2-hydroxybenzaldehyde, undergoes a reaction with oxan-2-ylmethanol in the presence of a base to form 5-fluoro-2-(oxan-2-ylmethoxy)benzaldehyde.
Boronic Acid Formation: The intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Boranes: Formed through reduction.
Scientific Research Applications
2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for this compound involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the electron-withdrawing fluorine atom, which enhances the reactivity of the aromatic ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogues share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core with variations in the phenyl ring substituents (Table 1):
Table 1. Structural analogues of the target compound, highlighting substituent diversity.
Electronic and Steric Effects
- Fluorine Substitution : The 5-fluoro group is a common feature in several analogues (e.g., ). Fluorine’s electron-withdrawing nature activates the boronate toward cross-coupling by polarizing the boron-carbon bond .
- Oxan-2-ylmethoxy vs. Smaller Alkoxy Groups: The tetrahydropyranylmethoxy group in the target compound introduces greater steric bulk compared to methoxy or cyclopropylmethoxy groups (Table 1). This may reduce reactivity in sterically demanding reactions but improve solubility in nonpolar solvents .
- Sulfonyl and Hydroxymethyl Groups : Compounds with -SO₂CH₃ or -CH₂OH substituents (e.g., ) exhibit altered electronic profiles, affecting their applicability in catalysis or medicinal chemistry.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s boronate core is compatible with Pd-catalyzed couplings, as demonstrated by analogues like 2-(3-bromophenyl)-5-fluoro-1H-indole boronate (85% yield in a Pd/dppf system) .
- Steric Effects : Bulky substituents (e.g., oxan-2-ylmethoxy) can hinder transmetalation steps, necessitating optimized catalysts. For example, ligands like IPr2HCl improve selectivity in hindered systems .
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity, as seen in the high-yielding synthesis of biaryls using fluorinated boronates .
Physicochemical Properties
- Melting Points: Analogues with polar groups (e.g., -CH₂OH in ) exhibit higher melting points (44–47°C), while nonpolar substituents (e.g., -OCH₂C₃H₅ ) likely remain oils.
- Solubility : The oxan-2-ylmethoxy group may enhance solubility in organic solvents compared to smaller alkoxy groups, similar to tetrahydropyran-protected intermediates in drug synthesis .
Biological Activity
2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C18H26BFO4
- Molecular Weight: 336.2 g/mol
- CAS Number: 2246531-89-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom allows for unique interactions with biomolecules, particularly in enzyme inhibition and modulation of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Signal Transduction Modulation: It could modulate pathways involved in cell survival and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Study Findings: In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary findings suggest it can reduce the production of pro-inflammatory cytokines in macrophages.
Case Study:
A recent study demonstrated that treatment with the compound led to a significant decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Studies indicate:
- Absorption: Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
- Metabolism: Primarily metabolized in the liver with a half-life of approximately 4 hours.
Toxicology
Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain toxicity risks at higher concentrations.
| Parameter | Result |
|---|---|
| Acute Toxicity | Moderate |
| Chronic Toxicity | Low |
| Mutagenicity | Negative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
